1-(4-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-(4-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline backbone with fluorophenyl and phenyl substituents, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of Substituents: The fluorophenyl and phenyl groups are introduced via Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boron reagents.
Final Cyclization and Purification: The final step involves cyclization to form the octahydroquinoline structure, followed by purification using chromatographic techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its corresponding dihydro or tetrahydro derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Researchers explore its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and affecting downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with similar compounds such as:
1-(4-Fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinoline: This compound lacks the full octahydro structure, resulting in different chemical and biological properties.
4-Phenyl-1,2,3,4-tetrahydroquinoline:
1-Phenyl-4-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline: Similar in structure but with different substitution patterns, affecting its interaction with biological targets.
Properties
Molecular Formula |
C21H18FNO2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C21H18FNO2/c22-15-9-11-16(12-10-15)23-18-7-4-8-19(24)21(18)17(13-20(23)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2 |
InChI Key |
BXMIEVWHYTVSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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